N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Despropionyl ortho-Fluorofentanyl involves the reaction of 2-fluoroaniline with 1-(2-phenylethyl)-4-piperidone under specific conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the reaction . The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of Despropionyl ortho-Fluorofentanyl follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for research and forensic applications .
Chemical Reactions Analysis
Types of Reactions: Despropionyl ortho-Fluorofentanyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: N-oxides of Despropionyl ortho-Fluorofentanyl.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Despropionyl ortho-Fluorofentanyl is used extensively in scientific research, particularly in the fields of:
Chemistry: As an analytical reference material for the study of synthetic opioids and their analogues.
Biology: In the investigation of opioid receptor interactions and the development of new analgesics.
Medicine: For the development of diagnostic tools and therapeutic agents targeting opioid receptors.
Industry: In the production of high-purity reference standards for forensic and toxicological analysis.
Mechanism of Action
Despropionyl ortho-Fluorofentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to the inhibition of adenylate cyclase activity and the modulation of ion channel conductance .
Comparison with Similar Compounds
- Ortho-Fluorofentanyl
- Ortho-Fluorobutyryl Fentanyl
- Ocfentanil
- Para-Fluorofentanyl
- Meta-Fluorofentanyl
Comparison: Despropionyl ortho-Fluorofentanyl is unique due to the presence of the fluorine atom at the ortho position, which influences its binding affinity and metabolic stability. Compared to its analogues, it has distinct pharmacokinetic properties and metabolic pathways, making it a valuable compound for research and forensic applications .
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c20-18-8-4-5-9-19(18)21-17-11-14-22(15-12-17)13-10-16-6-2-1-3-7-16/h1-9,17,21H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNLGTOLOUTCPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2F)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037051 | |
Record name | Despropionyl o-fluorofentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864422-91-3 | |
Record name | Despropionyl o-fluorofentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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